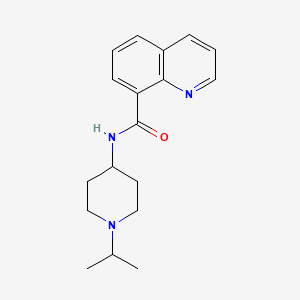
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. HMB is a derivative of the amino acid leucine and has been found to have various physiological and biochemical effects. In
Mecanismo De Acción
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide works by activating the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth and proliferation. 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the inflammatory response. These mechanisms of action are responsible for the anti-inflammatory and anti-cancer properties of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide.
Biochemical and Physiological Effects:
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and improve muscle function. 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been found to reduce oxidative stress and inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for lab experiments. It is a stable and well-characterized compound, and its synthesis method is well-established. 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is also readily available and relatively inexpensive. However, one limitation of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different pathways.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One area of research is the development of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide derivatives with improved bioavailability and efficacy. Another area of research is the investigation of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide's effects on different pathways and its potential use in the treatment of various diseases. Further studies are also needed to determine the optimal dosage and duration of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide supplementation.
Conclusion:
In conclusion, 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic benefits. Its synthesis method is well-established, and it has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction between 2-hydroxy-5-methylbenzoic acid and N-(1-propan-2-ylpiperidin-4-yl)amine. The reaction is catalyzed by a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified through recrystallization to obtain 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in its pure form.
Aplicaciones Científicas De Investigación
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic benefits in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-8-6-13(7-9-18)17-16(20)14-10-12(3)4-5-15(14)19/h4-5,10-11,13,19H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBXFPCIVNSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)